molecular formula C17H24N2O2 B11111454 N'-[(3Z)-2,6,6-trimethyl-5-oxoheptan-3-ylidene]benzohydrazide

N'-[(3Z)-2,6,6-trimethyl-5-oxoheptan-3-ylidene]benzohydrazide

Cat. No.: B11111454
M. Wt: 288.4 g/mol
InChI Key: JDBNPIWASAKOGM-JXAWBTAJSA-N
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Description

N’-[(3Z)-2,6,6-trimethyl-5-oxoheptan-3-ylidene]benzohydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a benzohydrazide moiety linked to a heptanone derivative, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(3Z)-2,6,6-trimethyl-5-oxoheptan-3-ylidene]benzohydrazide typically involves the condensation reaction between 2,6,6-trimethyl-5-oxoheptanal and benzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, followed by purification through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, solvent, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N’-[(3Z)-2,6,6-trimethyl-5-oxoheptan-3-ylidene]benzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

    Substitution: The benzohydrazide moiety can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products

The major products formed from these reactions include various substituted benzohydrazides, oxo derivatives, and hydrazine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N’-[(3Z)-2,6,6-trimethyl-5-oxoheptan-3-ylidene]benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(3Z)-2,6,6-trimethyl-5-oxoheptan-3-ylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The hydrazone linkage plays a crucial role in its binding affinity and specificity towards target proteins .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(3Z)-1-(1-hexyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide
  • N’-[(3Z)-1-(Cyclohexylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide

Uniqueness

N’-[(3Z)-2,6,6-trimethyl-5-oxoheptan-3-ylidene]benzohydrazide is unique due to its specific structural features, such as the presence of the trimethyl-substituted heptanone moiety. This structural uniqueness imparts distinct chemical properties and biological activities, making it a valuable compound for various research applications .

Properties

Molecular Formula

C17H24N2O2

Molecular Weight

288.4 g/mol

IUPAC Name

N-[(Z)-(2,6,6-trimethyl-5-oxoheptan-3-ylidene)amino]benzamide

InChI

InChI=1S/C17H24N2O2/c1-12(2)14(11-15(20)17(3,4)5)18-19-16(21)13-9-7-6-8-10-13/h6-10,12H,11H2,1-5H3,(H,19,21)/b18-14-

InChI Key

JDBNPIWASAKOGM-JXAWBTAJSA-N

Isomeric SMILES

CC(C)/C(=N\NC(=O)C1=CC=CC=C1)/CC(=O)C(C)(C)C

Canonical SMILES

CC(C)C(=NNC(=O)C1=CC=CC=C1)CC(=O)C(C)(C)C

Origin of Product

United States

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